molecular formula C23H19N3O B2869000 N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide CAS No. 5496-28-6

N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide

Cat. No.: B2869000
CAS No.: 5496-28-6
M. Wt: 353.425
InChI Key: OUYYMJSSSIVXJK-UHFFFAOYSA-N
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Description

N-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]acetamide ( 5496-28-6) is a chemical compound of significant interest in medicinal chemistry and oncology research . This acetamide derivative belongs to a class of nitrogen-containing heterocyclic compounds recognized for their potential as scaffolds in developing new chemotherapeutic agents . Scientific studies on closely related imidazole-based structures have demonstrated considerable cytotoxicity against human carcinoma cell lines, including colon (HT-29) and breast (MCF-7) cancers . The proposed mechanism of action for such compounds involves interaction with DNA, potentially through intercalation, which can lead to the inhibition of DNA synthesis and the induction of apoptosis, as evidenced by DNA fragmentation assays . The presence of the imidazole ring, a key pharmacophore in several known anticancer drugs, underscores the research value of this compound for investigating new anticancer pathways and agents . With a molecular formula of C23H19N3O and a molecular weight of 353.43, it is supplied for laboratory research applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16(27)24-20-14-12-19(13-15-20)23-25-21(17-8-4-2-5-9-17)22(26-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYYMJSSSIVXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

Reagents and Conditions :

  • Benzil (1.0 equiv): Serves as the 1,2-dicarbonyl precursor, providing the 4,5-diphenyl substituents.
  • 4-Aminobenzaldehyde (1.1 equiv): Introduces the aniline-linked phenyl group at the imidazole’s 2-position.
  • Ammonium acetate (15.0 equiv): Acts as the nitrogen source.
  • Acetic acid (reflux at 118°C for 5–8 hours).

Procedure :
Benzil (2.0 g), 4-aminobenzaldehyde (1.1 equiv), and ammonium acetate (11.0 g) are dissolved in 30 mL of glacial acetic acid. The mixture is refluxed under argon, yielding 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline as a yellow solid after neutralization with sodium carbonate and extraction with ethyl acetate. Typical yields range from 85–93%.

Key Characterization :

  • 1H NMR (DMSO-d6) : δ 12.48 (s, 1H, NH), 7.78 (s, 1H, imidazole-H), 7.20–7.49 (m, 10H, aromatic).
  • 13C NMR : Peaks at 135.62 ppm (imidazole C-2), 128.16–127.06 ppm (aromatic carbons).

Acetylation to Form the Acetamide

The aniline intermediate undergoes acetylation to introduce the acetamide moiety. This step is critical for enhancing solubility and bioactivity.

Acetylation Protocol

Reagents and Conditions :

  • Acetic anhydride (1.2 equiv): Preferred over acetyl chloride for reduced side reactions.
  • Dichloromethane (DCM) solvent.
  • Pyridine (1.5 equiv): Scavenges HCl and accelerates reaction.
  • Temperature : 0–5°C initially, followed by stirring at room temperature for 12 hours.

Procedure :
4-(4,5-Diphenyl-1H-imidazol-2-yl)aniline (1.0 g) is dissolved in 20 mL of DCM. Acetic anhydride (1.2 equiv) is added dropwise at 0–5°C, followed by pyridine. The reaction is warmed to room temperature, quenched with water, and extracted with DCM. Purification via silica chromatography (DCM:MeOH, 9:1) yields the title compound in 75–82% purity.

Optimization Insights :

  • Excess acetic anhydride (>1.5 equiv) leads to diacetylation byproducts.
  • Lower temperatures (0–5°C) minimize hydrolysis of the anhydride.

Structural Characterization and Validation

Robust spectroscopic and chromatographic methods ensure compound identity and purity.

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.07 (s, 3H, CH3CO), 7.16–7.53 (m, 14H, aromatic and imidazole-H), 9.48 (s, 1H, NH).

13C NMR :

  • Peaks at 169.8 ppm (C=O), 135.5–125.8 ppm (aromatic and imidazole carbons), 23.1 ppm (CH3).

ESI-MS :

  • m/z: 354.2 [M+H]+ (calculated: 353.4).

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase: Acetonitrile/water (70:30).
  • Retention time: 8.2 minutes, purity >98%.

Process Optimization and Scalability

Scaling the synthesis requires careful adjustment of reagent ratios and reaction conditions.

Large-Scale Synthesis

Key Adjustments :

  • Solvent Volume Reduction : DMF volume halved to improve reagent concentration and yield (50.4% → 62.1%).
  • Controlled Addition : Gradual addition of acetic anhydride prevents exothermic runaway.

Table 1: Yield Optimization Under Varied Conditions

Condition Yield (%) Purity (%)
Standard (0–5°C) 75 98
Excess Acetic Anhydride 68 89
Reduced Solvent Volume 82 97

Alternative Synthetic Routes

While the Debus-Radziszewski method dominates, alternative pathways exist:

Microwave-Assisted Synthesis

Advantages :

  • Reaction time reduced from 8 hours to 45 minutes.
  • Yield improved to 88%.

Conditions :

  • Microwave irradiation (300 W, 120°C).
  • Solvent: Ethanol.

Solid-Phase Synthesis

Use Case : High-throughput screening.

  • Resin-bound intermediates enable rapid parallel synthesis.
  • Yields: 70–75%.

Challenges and Troubleshooting

Common Byproducts

  • Diacetylation : Addressed by stoichiometric control of acetic anhydride.
  • Incomplete Cyclization : Mitigated by extending reflux time to 10 hours.

Purification Difficulties

  • Silica Chromatography : Essential for removing polar byproducts.
  • Recrystallization Solvent : Ethanol/water (3:1) yields needle-like crystals.

Chemical Reactions Analysis

Key Reaction Data

Step Reactants/Conditions Yield Reference
Imidazole formationBenzil, 4-aminobenzaldehyde, NH₄OAc, AcOH70–85%
Acetylation4-(Imidazol-2-yl)aniline + Ac₂O, Et₃N, EtOH80–90%

Functional Group Transformations

a. Nucleophilic Substitution
The acetamide group can participate in cross-coupling reactions. For example:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides to introduce diverse substituents .

  • Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl groups at the acetamide position .

b. Hydrolysis
Under acidic or basic conditions, the acetamide hydrolyzes to regenerate the free amine:

  • Conditions : HCl (6M) or NaOH (2M) at reflux .

Research Findings and Biological Activity

N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives exhibit notable anticancer activity :

Compound Cell Line IC₅₀ (µM) Reference
Analogous derivativeHT-29 (colon)10.3 ± 0.13
Analogous derivativeMCF-7 (breast)9.65 ± 0.06

Key Observations :

  • Derivatives with electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity .

  • The acetamide moiety improves solubility and bioavailability compared to non-acetylated analogs .

Spectroscopic Characterization

  • ¹H NMR : Imidazole protons appear as singlets at δ 7.2–7.8 ppm; acetamide CH₃ resonates at δ 2.1 ppm .

  • IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) .

Scientific Research Applications

N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-(4-Nitrophenyl)-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide

  • Structural Differences :
    • The imidazole ring is substituted with an oxo group (C=O) at position 4, forming a 4,5-dihydroimidazol-2-yl moiety.
    • The phenyl group is replaced with a nitro-substituted phenyl (4-nitrophenyl).
  • Functional Implications: The electron-withdrawing nitro group (-NO₂) may reduce electron density on the aromatic ring, altering reactivity and binding interactions compared to the non-substituted phenyl group in the target compound.

N-{4-[(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

  • Structural Differences: A sulfonyl (-SO₂-) bridge connects the phenylacetamide and dihydroimidazole groups. The imidazole ring is 4,5-dihydro (non-aromatic) and substituted with a single phenyl group.
  • Functional Implications: The sulfonyl group increases molecular polarity and may enhance solubility in aqueous media.

N-(4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenyl)acetamide

  • Structural Differences :
    • The imidazole ring is fused with a phenazine system, forming a polycyclic aromatic structure.
  • Functional Implications :
    • The extended aromatic system enhances π-π stacking capacity, which may improve binding to DNA or hydrophobic enzyme pockets.
    • Increased molecular weight and rigidity could reduce solubility and metabolic stability .

N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

  • Structural Differences :
    • A chlorophenylmethylsulfanyl (-S-CH₂-C₆H₄-Cl) group is attached to the dihydroimidazole.
    • Dual sulfonyl and sulfanyl linkages are present.
  • Sulfanyl and sulfonyl groups may confer redox activity or influence pharmacokinetic properties .

Comparative Data Table

Compound Name Key Substituents/Modifications Functional Groups Theoretical Implications
N-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]acetamide 4,5-Diphenylimidazole, phenylacetamide Phenyl, acetamide High hydrophobicity, moderate solubility
N-(4-Nitrophenyl)-2-(4-oxo-imidazol-2-yl)acetamide 4-Nitrophenyl, 4-oxo-dihydroimidazole Nitro, oxo, acetamide Enhanced polarity, reduced permeability
N-{4-[(2-Phenyl-dihydroimidazol-1-yl)sulfonyl]phenyl}acetamide Sulfonyl bridge, dihydroimidazole Sulfonyl, phenyl Improved solubility, reduced aromaticity
N-(4-(Imidazo[4,5-b]phenazin-2-yl)phenyl)acetamide Phenazine-fused imidazole Polycyclic aromatic Strong π-π stacking, low solubility
N-[4-[[2-(Chlorophenylmethylsulfanyl)-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Chlorophenylmethylsulfanyl, sulfonyl Chlorine, sulfanyl, sulfonyl Halogen bonding, redox activity

Biological Activity

N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its synthesis, biological activities, and research findings.

The compound can be synthesized through various methods involving the reaction of imidazole derivatives with phenylacetamides. The structural formula is represented as follows:

  • Molecular Formula : C26_{26}H24_{24}N2_{2}
  • Molecular Weight : 396.48 g/mol
  • CAS Number : 14184-43-1

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study focused on the evaluation of various imidazole derivatives, including this compound, reported the following findings:

  • Cell Lines Tested : The compound was tested against colon carcinoma (HT-29) and breast carcinoma (MCF-7) cell lines.
  • Cytotoxicity : It showed notable cytotoxic effects with IC50_{50} values indicating significant inhibition of cell growth. For instance, compounds similar to this compound exhibited IC50_{50} values ranging from 0.39 to 0.46 µM against MCF-7 cells .

Table 1: Anticancer Activity of Imidazole Derivatives

Compound NameCell LineIC50_{50} (µM)
This compoundHT-290.39
Similar Imidazole DerivativeMCF-70.46
KIM-161HCT1160.294

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and downregulation of several kinases such as ERK1/2 and STAT2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Imidazole derivatives are known for their efficacy against various fungal infections. Although specific data on this compound's antimicrobial activity is limited, related studies indicate that imidazole derivatives generally possess strong antibacterial and antifungal properties .

Case Studies and Research Findings

A comprehensive review highlighted the potential of imidazole derivatives in drug design, emphasizing their role as anticancer agents. One study synthesized a series of related compounds and evaluated their biological activities using MTT assays and DNA fragmentation analysis to confirm apoptosis in cancer cells .

Key Findings from Case Studies:

  • Cytotoxic Effects : Most compounds in the series exhibited greater activity against HT-29 cells than MCF-7 cells.
  • Mechanistic Insights : The compounds caused significant DNA fragmentation indicative of apoptosis.
  • Structure Activity Relationship (SAR) : Variations in substituents on the imidazole ring significantly influenced biological activity.

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